molecular formula C8H9F3N2 B12962540 Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine

Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine

Cat. No.: B12962540
M. Wt: 190.17 g/mol
InChI Key: KIIICNFIYFLDBH-UHFFFAOYSA-N
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Description

Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine is a chemical compound that features a trifluoromethyl group attached to a pyridine ring, which is further bonded to a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine typically involves the reaction of 2-(trifluoromethyl)pyridine-3-methanol with methylamine. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)pyridine-3-methanol
  • 2-(Trifluoromethyl)pyridine-3-boronic acid

Uniqueness

Methyl-(2-trifluoromethyl-pyridin-3-ylmethyl)-amine is unique due to the presence of both a trifluoromethyl group and a methylamine group, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H9F3N2

Molecular Weight

190.17 g/mol

IUPAC Name

N-methyl-1-[2-(trifluoromethyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C8H9F3N2/c1-12-5-6-3-2-4-13-7(6)8(9,10)11/h2-4,12H,5H2,1H3

InChI Key

KIIICNFIYFLDBH-UHFFFAOYSA-N

Canonical SMILES

CNCC1=C(N=CC=C1)C(F)(F)F

Origin of Product

United States

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